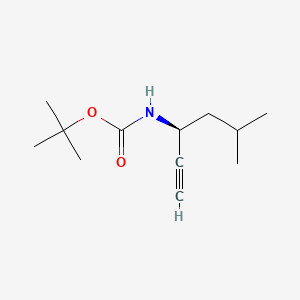
tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate: is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the coupling of the protected amine with an appropriate alkyne precursor under basic conditions .
Industrial Production Methods: Industrial production of tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides
Applications De Recherche Scientifique
Chemistry: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the exploration of stereochemical effects on biological activity .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug intermediate. It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of fine chemicals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The alkyne group can undergo cycloaddition reactions, forming new chemical bonds and leading to the formation of complex molecular structures .
Comparaison Avec Des Composés Similaires
(2R,3S)-N-Boc-3-Phenylisoserine: A compound with a similar Boc-protected amino group but with a phenyl group instead of an alkyne.
N-Boc-(3S)-3-phenyl-3-aminopropionaldehyde: Another Boc-protected amino compound with an aldehyde group.
Uniqueness: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate is unique due to its alkyne functionality, which allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propriétés
Numéro CAS |
143327-83-7 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.305 |
Nom IUPAC |
tert-butyl N-[(3S)-5-methylhex-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h1,9-10H,8H2,2-6H3,(H,13,14)/t10-/m1/s1 |
Clé InChI |
CMYNZXXEAUNNLO-SNVBAGLBSA-N |
SMILES |
CC(C)CC(C#C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-ethynyl-3-methylbutyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















